molecular formula C18H18ClNO6 B2603145 [(2-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 386262-21-1

[(2-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2603145
CAS No.: 386262-21-1
M. Wt: 379.79
InChI Key: HKPNYXAPUOWPHV-UHFFFAOYSA-N
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Description

[(2-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features a combination of aromatic and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the reaction of 3,4,5-trimethoxybenzoic acid with (2-chlorophenyl)isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(2-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

[(2-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(2-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    [(2-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE: is similar to other carbamate esters and aromatic compounds.

    Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoate moiety but lacks the carbamate group.

    (2-Chlorophenyl)isocyanate: Contains the chlorophenyl and isocyanate groups but lacks the trimethoxybenzoate moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO6/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-7-5-4-6-12(13)19/h4-9H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPNYXAPUOWPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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